molecular formula C16H10Cl2N4Na2O7S2 B12785819 Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate CAS No. 65212-76-2

Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate

Cat. No.: B12785819
CAS No.: 65212-76-2
M. Wt: 551.3 g/mol
InChI Key: NPHMJNPFGARTFL-UHFFFAOYSA-L
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Description

Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a synthetic organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate typically involves the following steps:

    Diazotization: The starting material, 4,5-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazole under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate groups, enhancing its solubility in water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To control the reaction conditions precisely.

    Purification Steps: Including filtration, crystallization, and drying to obtain the pure product.

    Quality Control: Ensuring the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different products depending on the conditions.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Using nucleophiles like sodium hydroxide or amines under appropriate conditions.

Major Products

    Oxidation: Can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Produces corresponding amines.

    Substitution: Results in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate has various applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying different substances.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The sulfonate groups enhance its solubility, allowing it to penetrate different substrates. The exact mechanism of action depends on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another dye with similar applications but different structural features.

    Disodium phosphate: Used in different applications but shares the disodium component.

Uniqueness

Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is unique due to its specific combination of functional groups, which provide distinct chemical properties and applications. Its ability to undergo various chemical reactions and its solubility in water make it versatile in different fields.

Properties

CAS No.

65212-76-2

Molecular Formula

C16H10Cl2N4Na2O7S2

Molecular Weight

551.3 g/mol

IUPAC Name

disodium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O7S2.2Na/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

NPHMJNPFGARTFL-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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